molecular formula C17H26N4O2 B12243984 tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate

tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B12243984
M. Wt: 318.4 g/mol
InChI Key: INYBASCHJWYXAT-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is unique due to its specific combination of a cyclopenta[d]pyrimidine moiety and a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N4O2/c1-12-18-14-7-5-6-13(14)15(19-12)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h5-11H2,1-4H3

InChI Key

INYBASCHJWYXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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